Sodium chlorodifluoroacetate

Descripción general

Descripción

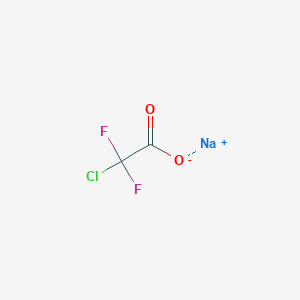

Sodium chlorodifluoroacetate is an organofluorine compound with the chemical formula CF₂ClCO₂Na. It is a white solid that is formed by the neutralization of chlorodifluoroacetic acid with sodium hydroxide. This compound is of significant interest in organic chemistry due to its role as a source of difluorocarbene, which is a valuable intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium chlorodifluoroacetate is synthesized by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction typically involves dissolving chlorodifluoroacetic acid in an appropriate solvent, such as ether, and then adding a solution of sodium hydroxide. The mixture is stirred at low temperatures to ensure complete neutralization, and the resulting product is isolated by evaporating the solvent and drying the residue .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Análisis De Reacciones Químicas

Difluorocarbene Generation and Self-Activation Mechanism

SCDA undergoes thermal decarboxylation (90–130°C) to produce difluorocarbene (CF~2~), enabling diverse fluorofunctionalizations . This process is critical for its role as a "self-activating" acylating agent:

Mechanistic Pathway

-

Active Ester Formation :

Difluorocarbene reacts with residual SCDA to form an electrophilic mixed anhydride 8 (Scheme 3 in refs. 1–2), which facilitates Friedel–Crafts acylation.

Evidence :

-

Control experiments with sodium trifluoroacetate showed no reactivity, confirming CF~2~ dependence .

-

Carbene traps (e.g., thiophenol) suppressed acylation, diverting 72% yield to PhSCF~2~H .

Friedel–Crafts Acylation of Indoles

SCDA acylates N-alkylindoles at the 3-position under mild conditions (DMF, 90°C), forming chlorodifluoroketones .

Key Reaction Parameters

| Entry | SCDA (equiv) | Base | Yield (%) |

|---|---|---|---|

| 5 | 2 | None | 69 (57) |

| 6 | 5 | None | 95 (81) |

| 9 | 2 | Et~3~N | 91 |

Data from Table 1 (refs. 1–2); isolated yields in parentheses.

Substrate Scope :

-

Electron-donating groups (e.g., N-benzyl, 5-methoxy) → 81–91% yield .

-

Electron-withdrawing groups (e.g., 5-nitro) → No reactivity .

Difluorocyclopropanation and Wittig-like Reactions

SCDA generates CF~2~ for cyclopropanation and olefin synthesis:

Cyclopropanation

Wittig-like Olefination

Difluoromethylation of S/N/Se Nucleophiles

SCDA enables nucleophilic difluoromethylation under basic conditions :

Examples :

Critical Analysis of Reactivity

-

Stoichiometry : ≥2 equiv SCDA required for efficient acylation .

-

Solvent Effects : Polar aprotic solvents (DMF, diglyme) enhance reactivity .

This versatile reagent bridges fluorination and traditional acylative chemistry, offering scalable solutions for pharmaceutical and agrochemical synthesis .

Aplicaciones Científicas De Investigación

Difluorocarbene Generation

SCDA is primarily recognized for its role as a difluorocarbene precursor. Upon thermal decomposition, SCDA generates difluorocarbene through the following reaction:

This reaction is typically conducted in a hot solution with suitable substrates, often utilizing solvents such as diglyme . The generated difluorocarbene can participate in various reactions including cyclopropanation and difluoromethylation.

Difluoromethylation

SCDA is widely used for difluoromethylation of various substrates, including phenols and thiols. This process involves the introduction of a difluoromethyl group (-CF₂H) into organic molecules, which can significantly alter their physical and chemical properties.

-

Case Study: Difluoromethylation of Thiols

A simple protocol has been established for the difluoromethylation of thiols using SCDA as the difluoromethylating agent, demonstrating its efficacy in generating difluoromethylated compounds under mild conditions . -

Case Study: Difluoromethylation of Phenols

In one study, SCDA was employed to achieve O-difluoromethylation of methyl 4-hydroxy-3-iodobenzoate on a multikilogram scale. The reaction required high temperatures to promote the generation of difluorocarbene from SCDA, highlighting its scalability for industrial applications .

Cyclopropanation Reactions

SCDA facilitates the formation of cyclopropanes through difluorocyclopropanation reactions. This process has been shown to be effective when SCDA is combined with triphenylphosphine and aldehydes.

- Case Study: Cyclopropanation

The thermal decomposition of SCDA in the presence of triphenylphosphine allows for cyclopropanation reactions similar to Wittig reactions, where an intermediate phosphonium ylide is formed . This method has been utilized to synthesize various substituted cyclopropanes that are valuable in medicinal chemistry.

Environmental Considerations

SCDA is considered an environmentally friendly alternative to traditional difluorocarbene sources that are often hazardous or ozone-depleting. Its use mitigates some environmental concerns associated with fluorinated compounds while still enabling significant synthetic transformations .

Comparative Data Table

The following table summarizes key applications and their respective outcomes when using this compound:

| Application Type | Substrate Type | Conditions Required | Yield/Outcome |

|---|---|---|---|

| Difluoromethylation | Phenols | High temperature; basic conditions | High yields reported |

| Difluoromethylation | Thiols | Mild conditions | Effective protocol |

| Cyclopropanation | Aldehydes | Thermal decomposition | Successful cyclopropane synthesis |

Mecanismo De Acción

The primary mechanism of action of sodium chlorodifluoroacetate involves the generation of difluorocarbene through thermal decomposition. This highly reactive intermediate can then participate in various chemical reactions, such as cyclopropanation and Wittig-like reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparación Con Compuestos Similares

Chlorodifluoroacetic Acid (CF₂ClCOOH): The parent acid from which sodium chlorodifluoroacetate is derived.

Difluoroacetic Acid (CF₂HCOOH): Another fluorinated acetic acid with similar reactivity but different substituents.

Trifluoroacetic Acid (CF₃COOH): A related compound with three fluorine atoms, used in similar applications.

Uniqueness: this compound is unique due to its ability to generate difluorocarbene, a highly reactive intermediate that can participate in a wide range of chemical reactions.

Actividad Biológica

Sodium chlorodifluoroacetate (NaClCF₂CO₂) is an organofluorine compound known for its unique chemical properties and applications in organic synthesis, particularly as a source of difluorocarbene. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a white crystalline solid that can be synthesized through the neutralization of chlorodifluoroacetic acid with sodium hydroxide. Its structure allows it to release difluorocarbene () upon thermal decomposition, which is crucial for various synthetic reactions in organic chemistry. The reaction can be summarized as follows:

The generated difluorocarbene is highly reactive and can participate in a variety of electrophilic addition reactions, making this compound a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals .

1. Pharmacological Applications

This compound has garnered attention for its potential use in medicinal chemistry. Its ability to introduce difluoromethyl groups into organic molecules can enhance the bioactivity of drug candidates by improving their pharmacokinetic properties. For example, compounds modified with difluoromethyl groups often exhibit increased lipophilicity and altered metabolic profiles, which can lead to improved efficacy and reduced toxicity .

2. Toxicological Considerations

While this compound has potential therapeutic applications, it is essential to consider its toxicity. Studies indicate that exposure to high concentrations can lead to adverse effects, including irritation and potential systemic toxicity. Therefore, understanding its dose-response relationship is critical for safe application in pharmaceutical contexts .

Case Study 1: Synthesis of Difluoro Olefins

A notable application of this compound is in the synthesis of 1,1-difluoro olefins through reactions with aldehydes in the presence of triphenylphosphine. This one-step synthesis has been demonstrated to yield high purity products with significant yields (up to 53%) under optimized conditions (80°C) in a sealed tube setup .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 80°C, Sealed Tube | 53 | High purity difluoro olefins obtained |

Case Study 2: Environmental Impact

Research highlights the environmental advantages of using this compound over traditional difluorocarbene sources that are hazardous or ozone-depleting. Its use has been promoted as part of a shift towards greener chemistry practices in organic synthesis .

Research Findings

Recent studies have explored the absorption, distribution, metabolism, and excretion (ADME) properties of compounds synthesized using this compound. These studies indicate that while the compound itself may have limited direct biological activity, its derivatives often exhibit enhanced biological profiles due to improved solubility and permeability characteristics .

Propiedades

IUPAC Name |

sodium;2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTAVLDNYYEJHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-04-0 (Parent) | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062049 | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895-39-2 | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary use of sodium chlorodifluoroacetate in organic synthesis?

A1: this compound (ClCF2COONa) is predominantly employed as a precursor for generating difluorocarbene (:CF2) [, , , , , , , , , ]. This reactive intermediate plays a crucial role in various organic transformations, including difluoromethylation reactions and the synthesis of difluorinated compounds.

Q2: How does this compound decompose to generate difluorocarbene?

A2: Upon heating, this compound undergoes thermal decarboxylation, releasing carbon dioxide (CO2) and generating difluorocarbene [, , ]. This decomposition pathway is frequently exploited in synthetic chemistry to introduce the difluoromethylene group into target molecules.

Q3: Can you provide an example of a specific reaction where this compound is used to introduce a difluoromethylene group?

A3: this compound facilitates the synthesis of β-difluoromethoxy vinyl sulfones through the O-difluoromethylation of β-ketosulfones []. This reaction highlights the utility of ClCF2COONa as a practical and regioselective difluoromethylating agent.

Q4: Does this compound always require high temperatures to generate difluorocarbene?

A4: While high temperatures are commonly employed, research indicates that difluorocarbene generation from this compound can also occur at lower temperatures using specific catalysts. For instance, N,N-dimethylformamide (DMF) can promote difluorocarbene formation from ClCF2COONa without additional additives [].

Q5: Besides difluoromethylation, what other types of reactions can be achieved using this compound?

A5: this compound displays versatility in organic synthesis beyond difluoromethylation. It can be utilized for:

- Formylation of Propargylic Alcohols: Serving as both a difluorocarbene precursor and a formylating reagent [].

- Synthesis of Chlorohydrins: Facilitating the ring-opening of glycidyl ethers in an unexpected mechanism [].

- Formation of Phenanthrene-9,10-diyl carbonate: Reacting with phenanthrene-9,10-quinone upon thermal decomposition [].

Q6: Are there any studies exploring the reactivity of this compound with fullerenes?

A6: Yes, research has shown that this compound reacts with fullerene C70 to yield isomeric difluoromethylenated derivatives []. This reaction is proposed to proceed via a two-stage nucleophilic cyclopropanation mechanism, providing access to unique fullerene derivatives.

Q7: Has this compound been investigated for surface modification applications?

A7: this compound has demonstrated potential for modifying polymer and fiber surfaces []. Pyrolysis of ClCF2COONa generates difluorocarbene, which interacts with the surface, potentially leading to altered surface properties like reduced critical surface tension.

Q8: Are there any known limitations or drawbacks associated with using this compound in synthesis?

A8: One limitation is the potential for side reactions due to the high reactivity of difluorocarbene. Additionally, optimizing reaction conditions, including temperature and solvent choice, is often crucial to achieve desired selectivity and yield.

Q9: What spectroscopic techniques are commonly employed to characterize this compound and its reaction products?

A9: Commonly employed techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 19F NMR, to analyze fluorine-containing compounds [, ].

- Infrared (IR) Spectroscopy: To identify functional groups and characterize chemical bonds [].

Q10: Is there any computational chemistry research related to this compound?

A10: Computational methods, such as density functional theory (DFT) calculations, have been used to investigate the reaction pathways and energetics involved in reactions using this compound []. These studies provide insights into reaction mechanisms and guide synthetic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.